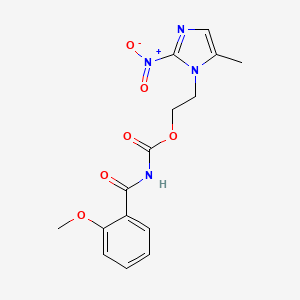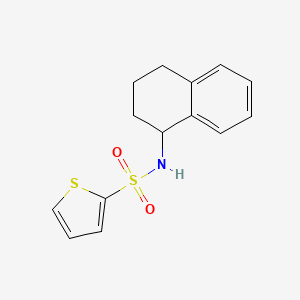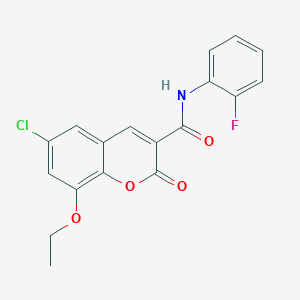![molecular formula C25H22N2O6 B11488867 Methyl 2-benzyl-7-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1,3-benzoxazole-5-carboxylate](/img/structure/B11488867.png)
Methyl 2-benzyl-7-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1,3-benzoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-benzyl-7-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1,3-benzoxazole-5-carboxylate is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by its unique structure, which includes a benzyl group, a dimethoxyphenyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzyl-7-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1,3-benzoxazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: The synthesis begins with the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This reaction is often catalyzed by acids or bases and may require heating.
Introduction of the Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the benzoxazole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the benzoxazole core reacts with a suitable dimethoxyphenyl halide.
Formation of the Carboxylate Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzyl-7-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-benzyl-7-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1,3-benzoxazole-5-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-benzyl-7-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler compound with a similar core structure but lacking the additional functional groups.
2-Phenylbenzoxazole: Contains a phenyl group instead of the benzyl and dimethoxyphenyl groups.
Methyl 2-phenyl-1,3-benzoxazole-5-carboxylate: Similar ester functionality but different substituents on the benzoxazole core.
Uniqueness
Methyl 2-benzyl-7-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1,3-benzoxazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the benzyl and dimethoxyphenyl groups, along with the carboxylate ester, makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C25H22N2O6 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl 2-benzyl-7-[(3,4-dimethoxybenzoyl)amino]-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C25H22N2O6/c1-30-20-10-9-16(14-21(20)31-2)24(28)27-19-13-17(25(29)32-3)12-18-23(19)33-22(26-18)11-15-7-5-4-6-8-15/h4-10,12-14H,11H2,1-3H3,(H,27,28) |
InChI Key |
JCKJZNIRBDMBMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC3=C2OC(=N3)CC4=CC=CC=C4)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488791.png)
![3-(5-bromofuran-2-yl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488798.png)

![(3Z)-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11488825.png)


![5-(4-ethoxyphenyl)-3-(4-methylphenyl)-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11488843.png)

![2,6-dimethyl-11H-indeno[1,2-b]quinoline](/img/structure/B11488848.png)
![N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]tetrahydrofuran-2-carboxamide](/img/structure/B11488850.png)

![1-[4-(5-Bromo-2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]ethanone](/img/structure/B11488863.png)
![7-Morpholino-9-oxo-6,8-diazaspiro[4.5]dec-7-en-10-yl cyanide](/img/structure/B11488870.png)
![4-{[1-(hydroxymethyl)propyl]amino}-6-methyl-3-propionyl-2H-pyran-2-one](/img/structure/B11488878.png)
